molecular formula C15H12Cl2N2O3 B11687638 4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide

4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide

Cat. No.: B11687638
M. Wt: 339.2 g/mol
InChI Key: CQAJLDCPKWSVMI-UHFFFAOYSA-N
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Description

4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound is characterized by the presence of a dichlorophenoxy group, an acetamido linkage, and a benzamide moiety, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide typically involves a multi-step process. One common method starts with the reaction of 2,5-dichlorophenol with chloroacetic acid to form 2,5-dichlorophenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride, which is subsequently treated with 4-aminobenzamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives or other reduced forms.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyacetamides.

Scientific Research Applications

4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide involves its interaction with specific molecular targets. For instance, as a c-Met kinase inhibitor, it binds to the kinase domain of the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to reduced cancer cell growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide is unique due to its specific dichlorophenoxy and benzamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit c-Met kinase with high selectivity makes it a promising candidate for cancer therapy research .

Properties

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C15H12Cl2N2O3/c16-10-3-6-12(17)13(7-10)22-8-14(20)19-11-4-1-9(2-5-11)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20)

InChI Key

CQAJLDCPKWSVMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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